4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771895
InChI: InChI=1S/C19H20N6O2S/c26-17(22-16-7-3-4-8-20-16)13-21-19(27)25-11-9-24(10-12-25)18-14-5-1-2-6-15(14)28-23-18/h1-8H,9-13H2,(H,21,27)(H,20,22,26)
SMILES:
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14771895

Molecular Formula: C19H20N6O2S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide -

Specification

Molecular Formula C19H20N6O2S
Molecular Weight 396.5 g/mol
IUPAC Name 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C19H20N6O2S/c26-17(22-16-7-3-4-8-20-16)13-21-19(27)25-11-9-24(10-12-25)18-14-5-1-2-6-15(14)28-23-18/h1-8H,9-13H2,(H,21,27)(H,20,22,26)
Standard InChI Key PUEOTZKCGXORPR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NC4=CC=CC=N4

Introduction

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, a piperazine ring, and a pyridinylamino group, which contribute to its intricate molecular architecture and diverse reactivity profile.

Synthesis

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. These steps require careful optimization to ensure high yields and purity of the final product. While specific synthetic routes are not detailed in the available literature, the compound's synthesis likely involves reactions typical for amide formation and modification of the benzothiazole and pyridine rings.

Biological Activity and Applications

This compound has been studied for its potential as an antileishmanial agent, particularly in inhibiting enzymes involved in sterol biosynthesis in pathogens such as Leishmania donovani. The presence of multiple functional groups enhances its reactivity and biological profile, indicating its classification as a lead compound in drug discovery. The mechanism of action for compounds similar to 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide primarily involves inhibition of enzymes critical for pathogen survival.

Chemical Reactivity

The chemical reactivity of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide can be explored through various reactions. These include hydrolysis, acylation, and coupling reactions typical for amides. The piperazine ring can participate in nucleophilic substitutions, while the benzothiazole group may engage in electrophilic aromatic substitution reactions. Additionally, the presence of the pyridine ring allows for coordination with metal ions, potentially enhancing its reactivity and biological profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator